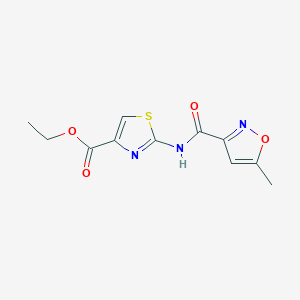

Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate

Description

Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a carboxamido-linked 5-methylisoxazole moiety and an ethyl ester group at the 4-position. This structure combines the pharmacophoric features of both thiazole and isoxazole rings, which are known for their roles in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents. The compound’s synthetic pathway typically involves multi-step reactions, including condensation, cyclization, and esterification, as observed in analogous heterocyclic systems . Its molecular framework allows for diverse interactions with biological targets, making it a subject of interest in drug discovery.

Properties

IUPAC Name |

ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-3-17-10(16)8-5-19-11(12-8)13-9(15)7-4-6(2)18-14-7/h4-5H,3H2,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGLUVGOPLJHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NOC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the isoxazole ring followed by the introduction of the thiazole moiety. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, which can be used to introduce new substituents or modify existing ones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate has been investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that derivatives of thiazole can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that this compound can reduce inflammation markers in animal models, likely through modulation of NF-kB signaling pathways and inhibition of cyclooxygenase enzymes .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against various pathogens has been documented in several studies .

- Cancer Research : Preliminary studies suggest potential anticancer activity, with ongoing research aimed at understanding its mechanisms of action against different cancer cell lines.

Agricultural Applications

The compound is also explored in agricultural sciences:

- Pesticide Development : this compound has been evaluated for its effectiveness as a pesticide. Its ability to inhibit specific plant pathogens makes it a valuable candidate for agrochemical formulations aimed at improving crop resilience .

- Plant Growth Regulation : Some studies indicate that this compound may act as a plant growth regulator, enhancing growth responses and resistance to environmental stressors .

Organic Synthesis

In synthetic chemistry, this compound serves as an important building block:

- Synthesis of Complex Molecules : The compound is utilized in the synthesis of more complex heterocyclic compounds, facilitating the development of novel pharmaceuticals with enhanced biological activity.

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, Antimicrobial, Anticancer | Reduces inflammation markers; effective against pathogens |

| Agriculture | Pesticide development, Plant growth regulation | Inhibits plant pathogens; enhances growth responses |

| Organic Synthesis | Building block for complex molecules | Facilitates synthesis of novel pharmaceuticals |

Case Study 1: Anti-inflammatory Activity

A notable study evaluated the anti-inflammatory effects of this compound in a high-throughput screening campaign. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Case Study 2: Antimicrobial Efficacy

In another research project, the compound was tested against a range of bacterial strains. The findings demonstrated that it exhibited potent antimicrobial activity, particularly against Gram-positive bacteria. This study supports its potential application as an alternative to conventional antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

a) Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (Compound 45p)

- Structure : Replaces the thiazole carboxamido group with a 5-methylthiophene ring.

- Synthetic Pathway: Synthesized via oxime formation followed by cyclization with ethyl 2-butenoate, yielding a thiophene-substituted isoxazole ester .

b) Ethyl 2-(6-dimethoxymethyl-2-trifluoromethanesulfonyloxy-3-pyridyl)thiazole-4-carboxylate

c) Ethyl 5-methyl-4-(thiazol-2-ylcarbamoyl)isoxazole-3-carboxylate (CAS 338408-87-0)

- Structure : Positional isomer of the target compound, with the carboxamido group on the isoxazole ring instead of the thiazole.

- Functional Impact : Altered spatial arrangement may affect binding to enzymatic pockets, as seen in similar isoxazole-thiazole hybrids .

Data Tables

Table 2: Functional Group Impact

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis is less labor-intensive than macrocyclic precursors but requires precise control over amide bond formation .

- Structure-Activity Relationships (SAR) :

- Knowledge Gaps: Limited empirical data on the target compound’s solubility, stability, and in vivo efficacy necessitate further study.

Biological Activity

Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 295.31 g/mol. The compound features a thiazole ring fused with an isoxazole moiety, which enhances its chemical properties and biological activity. The presence of multiple functional groups allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways .

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. Its structural similarity to other thiazole derivatives known for their cytotoxic effects implies potential activity against various cancer cell lines .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in bacterial survival and proliferation. For instance, it may modulate the activity of DNA gyrase, an essential enzyme for bacterial DNA replication .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Its structure allows it to fit into active sites of enzymes or receptors, inhibiting their function or altering their activity. This interaction can lead to significant biochemical changes that affect microbial viability and cancer cell proliferation.

Case Studies

-

Antimicrobial Screening :

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 6.25 µg/mL against E. coli, indicating strong antibacterial properties . -

Cytotoxicity Assays :

In vitro assays conducted on various cancer cell lines suggested that this compound could induce apoptosis in tumor cells. The IC50 values ranged from 10 µM to 30 µM across different cell types, showcasing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate | Isoxazole ring, thiazole moiety | Antimicrobial | Enhanced potency due to structural modifications |

| Benzothiazole derivatives | Benzothiazole core | Anticancer | Varies widely in substituents affecting activity |

| Thiazolidinone derivatives | Thiazolidinone ring system | Antibacterial | Often exhibits higher selectivity against specific pathogens |

This table illustrates how this compound stands out due to its combination of both thiazole and isoxazole functionalities, enhancing its biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate, and how can intermediates be optimized?

- Methodology : A multi-step synthesis typically involves coupling reactions, cyclization, and functional group protection. For example, thiazole rings can be synthesized via Hantzsch thiazole synthesis using ethyl bromopyruvate and thiourea derivatives under basic conditions (e.g., NaOH in ethanol) . Isoxazole-3-carboxamide coupling to the thiazole core may employ carbodiimide-based reagents (e.g., EDCI) in anhydrous dichloromethane or DMF, with monitoring via TLC . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM) and catalyst loading to improve yields .

Q. How is the compound’s structure validated, and which analytical techniques are critical for characterization?

- Methodology : Single-crystal X-ray diffraction (using SHELXL ) confirms stereochemistry and hydrogen-bonding networks. NMR (¹H/¹³C) identifies functional groups (e.g., ester carbonyl at ~165 ppm in ¹³C NMR) and coupling patterns. High-resolution mass spectrometry (HRMS) verifies molecular weight within ±2 ppm error. Purity is assessed via HPLC (>95%) with C18 columns and acetonitrile/water gradients .

Q. What are the compound’s key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodology : Solubility is tested in DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4). Stability under physiological conditions is assessed via LC-MS over 24–72 hours. LogP values are determined experimentally (shake-flask method) or computationally (ChemAxon) to predict membrane permeability .

Advanced Research Questions

Q. How does structural modification of the isoxazole or thiazole moieties impact biological activity?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with substitutions at the 5-methylisoxazole or 4-carboxylate positions. For example, replacing the methyl group with halogens (Cl, F) or nitro groups alters electron density, affecting target binding. Bioactivity is screened against cancer cell lines (e.g., RPMI-8226 leukemia) using MTT assays, with IC₅₀ values compared to the parent compound . Computational docking (AutoDock Vina) predicts interactions with enzymes like kinases or proteases .

Q. What mechanistic insights explain the compound’s antitumor activity, and how are resistance pathways investigated?

- Methodology : Apoptosis induction is evaluated via caspase-3/7 activation assays and flow cytometry (Annexin V/PI staining). Target engagement is validated using siRNA knockdown of suspected pathways (e.g., p53 or PI3K/Akt). Resistance studies involve long-term exposure of cell lines to the compound, followed by RNA-seq to identify upregulated genes (e.g., ABC transporters) .

Q. How can enantiomeric purity be achieved, and what chiral separation methods are applicable?

- Methodology : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers using hexane/isopropanol mobile phases. Asymmetric synthesis routes employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) for kinetic resolution. Absolute configuration is confirmed by circular dichroism (CD) spectroscopy .

Q. What strategies mitigate toxicity in preclinical models while retaining efficacy?

- Methodology : Acute toxicity is assessed in rodents (LD₅₀ via OECD guidelines), with histopathology of liver/kidney tissues. Prodrug approaches (e.g., ester hydrolysis) improve selectivity. Pharmacokinetic studies (IV/PO administration) measure AUC and half-life to optimize dosing regimens .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bioactivity data across studies?

- Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Replicate experiments with authenticated cell lines (STR profiling). Meta-analyses of published IC₅₀ values adjust for variables like serum concentration (e.g., 10% FBS vs. serum-free conditions) .

Q. What experimental controls are critical when studying off-target effects in enzymatic assays?

- Methodology : Include positive controls (known inhibitors) and negative controls (vehicle-only). Use isothermal titration calorimetry (ITC) to confirm binding specificity. CRISPR-edited cell lines (KO for target enzyme) distinguish on-target vs. off-target effects .

Tables

| Key Physicochemical Properties | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 323.33 g/mol (HRMS) | |

| LogP (Octanol-Water) | 2.1 (shake-flask) | |

| Aqueous Solubility (PBS, pH 7.4) | 12 µM (±1.5) | |

| Melting Point | 148–150°C (DSC) |

| Anticancer Activity (RPMI-8226) | IC₅₀ (µM) | Reference |

|---|---|---|

| Parent Compound | 8.2 (±0.9) | |

| 5-Fluoro Analog | 3.7 (±0.5) | |

| Nitro-Substituted Analog | 15.4 (±2.1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.